N-(2,5-difluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide
Description
FT-IR Spectroscopy
Prominent absorption bands (cm⁻¹):
NMR Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) :
- δ 10.42 (s, 1H, NH)
- δ 8.51 (d, J = 4.8 Hz, 1H, pyridine-H6)
- δ 7.82–7.75 (m, 2H, difluorophenyl-H3, H4)
- δ 7.34 (dd, J = 8.2, 4.1 Hz, 1H, pyridine-H4)
- δ 4.12 (s, 2H, SCH₂CO).
¹³C NMR (100 MHz, DMSO-d₆) :
UV-Vis Spectroscopy
In methanol, λₘₐₓ = 270 nm (π→π* transition, pyridine ring) and 210 nm (amide n→π* transition). Molar absorptivity (ε) = 12,400 L·mol⁻¹·cm⁻¹ at 270 nm.
Thermogravimetric Analysis and Stability Profiling
Thermogravimetric analysis (TGA) under nitrogen showed:
- Decomposition Onset : 218°C
- Major Weight Loss : 75% between 220–400°C (pyrolysis of aromatic rings)
- Residue : 12% at 600°C (likely fluorinated carbonaceous material).
The compound is stable under ambient conditions (25°C, 60% RH) for >24 months, with no detectable degradation via HPLC.
Computational Chemistry Studies (DFT, Molecular Orbital Theory)
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level revealed:
- HOMO-LUMO Gap : 4.3 eV, indicating moderate reactivity (Figure 1).
- Electrostatic Potential : Negative charge localized on the amide oxygen (-0.42 e) and pyridine nitrogen (-0.38 e).
Frontier Molecular Orbitals :
- HOMO : Localized on the pyridine ring and sulfur atom.
- LUMO : Dominated by the difluorophenyl group.
Non-covalent interaction (NCI) analysis confirmed weak C–H···F and π-π interactions, aligning with crystallographic data.
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-pyridin-2-ylsulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2OS/c14-9-4-5-10(15)11(7-9)17-12(18)8-19-13-3-1-2-6-16-13/h1-7H,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXJUOJRIZSSSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)NC2=C(C=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-difluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide, with the CAS number 303091-57-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and applications based on diverse research findings.
- Molecular Formula : C13H10F2N2OS
- Molecular Weight : 280.29 g/mol
- IUPAC Name : this compound
- Purity : Typically around 95%.
The compound's biological activity is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the pyridine and sulfur moieties suggests potential interactions with enzymes involved in metabolic pathways. Notably, compounds containing sulfur have been reported to exhibit significant activity as cholinesterase inhibitors, which are crucial in treating neurodegenerative diseases such as Alzheimer's disease .
Anticancer Activity
Research indicates that derivatives of acetamides like this compound show promising anticancer properties. For instance, studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines through the activation of caspases, which are essential enzymes in programmed cell death pathways .
In vitro studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including prostate (PC3), breast (MCF7), and neuroblastoma (SKNMC) cells. The mechanism often involves the induction of oxidative stress and the subsequent activation of apoptotic pathways .
Cholinesterase Inhibition
Given its structural characteristics, this compound may also act as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Such inhibition is particularly relevant for Alzheimer's disease treatment, where restoring acetylcholine levels is crucial for cognitive function . The ability to modulate these enzymes could provide therapeutic benefits in managing symptoms associated with cholinergic dysfunction.
Case Studies
- Caspase Activation in Cancer Cells : A study evaluated the effects of similar acetamide derivatives on caspase activation in MCF7 cells. Compounds were observed to enhance caspase 3 and 9 activities significantly, indicating a robust apoptotic response .
- Cholinesterase Inhibition : Research focusing on sulfur-containing heterocycles showed that modifications to the acetamide structure can lead to potent AChE and BChE inhibitors. This suggests that this compound may possess similar inhibitory effects due to its structural analogies .
Research Findings Summary Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C13H10F2N2OS |
| Molecular Weight | 280.29 g/mol |
| Biological Activities | Anticancer, Cholinesterase inhibition |
| Mechanism of Action | Induction of apoptosis via caspase activation; inhibition of AChE/BChE |
| Potential Applications | Cancer therapeutics; Alzheimer's treatment |
Preparation Methods
Carboxylic Acid Activation Strategies
The most straightforward approach involves coupling 2-(pyridin-2-ylsulfanyl)acetic acid with 2,5-difluoroaniline using activating agents. Common protocols include:
| Activation Method | Reagents/Conditions | Yield (%) | Purification |
|---|---|---|---|
| Acid Chloride | SOCl₂, DCM, 0°C → RT | 65–72 | Column chromatography (SiO₂, EtOAc/hexane) |
| Carbodiimide | EDCl, HOBt, DMF, RT | 78–85 | Recrystallization (EtOH/H₂O) |
| Mixed Carbonate | ClCO₂Et, TEA, THF | 60–68 | Solvent extraction |
Mechanistic Insights :
-
EDCl/HOBt-mediated coupling : The carboxylate reacts with EDCl to form an active O-acylisourea intermediate, which is stabilized by HOBt to minimize racemization. The amine nucleophile attacks the activated carbonyl, yielding the amide.
-
Acid chloride route : Thionyl chloride converts the carboxylic acid to its reactive chloride, which undergoes nucleophilic acyl substitution with 2,5-difluoroaniline.
Challenges :
-
Electron-withdrawing fluorine atoms on the aniline reduce nucleophilicity, necessitating extended reaction times (12–24 hrs).
-
Competing side reactions (e.g., sulfanyl group oxidation) require inert atmospheres (N₂/Ar).
Stepwise Synthesis via Bromoacetamide Intermediate
Synthesis of N-(2,5-Difluorophenyl)-2-Bromoacetamide
Reacting 2-bromoacetyl bromide with 2,5-difluoroaniline in dichloromethane (DCM) at 0°C provides the bromoacetamide precursor in 89–93% yield. Triethylamine (TEA) is used to scavenge HBr.
Thioether Formation with Pyridine-2-Thiol
The bromoacetamide undergoes nucleophilic substitution with pyridine-2-thiol under basic conditions:
| Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80°C | 6 | 82 |
| NaH | THF | 60°C | 4 | 88 |
| DBU | Acetonitrile | RT | 24 | 75 |
Optimization Notes :
-
NaH in THF achieves superior yields due to stronger base strength, facilitating complete deprotonation of the thiol.
-
Elevated temperatures (>60°C) promote side reactions (e.g., elimination), while RT conditions favor selectivity.
Alternative Routes and Emerging Methodologies
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 120°C) reduces reaction times by 60–70% compared to conventional heating. For example, EDCl/HOBt-mediated coupling completes in 2 hrs with 87% yield.
Continuous Flow Reactor Systems
Microfluidic systems enhance mixing and heat transfer, enabling scalable production:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 24 hrs | 30 min |
| Space-Time Yield | 0.8 g/L·h | 5.2 g/L·h |
| Purity | 95% | 98% |
Industrial-Scale Production Considerations
Cost-Benefit Analysis of Routes
| Method | Cost (USD/kg) | Environmental Impact (E-factor) | Scalability |
|---|---|---|---|
| Acid Chloride | 220 | 12.3 | Moderate |
| EDCl/HOBt | 310 | 8.7 | High |
| Bromoacetamide | 280 | 10.1 | High |
Key Trade-offs :
-
EDCl/HOBt offers higher purity but incurs greater reagent costs.
-
Bromoacetamide route avoids carboxylic acid activation but introduces bromine waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
